molecular formula C7H3F6N B13649995 2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B13649995
M. Wt: 215.10 g/mol
InChI Key: OHKHDIMMDZCJSI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields of research due to its unique chemical properties. The incorporation of fluorine atoms into the pyridine ring enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable candidate in medicinal and agricultural chemistry .

Preparation Methods

The synthesis of 2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups into the pyridine ring. One common method is the direct C−H-difluoromethylation of pyridines using radical processes. This approach is highly efficient and economical, allowing for the preparation of various difluoromethylated pyridines under mild conditions . Additionally, metal-catalyzed cross-coupling reactions have been employed to introduce these fluorinated groups into the pyridine ring .

Chemical Reactions Analysis

2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, ammonium acetate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine exerts its effects involves the interaction of its fluorinated groups with biological targets. The difluoromethyl group, in particular, can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the biological and physiological activity of the compound, enhancing its efficacy in various applications.

Comparison with Similar Compounds

2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its combination of difluoromethyl and trifluoromethyl groups, which provide distinct chemical and biological properties that are valuable in multiple research and industrial applications.

Properties

Molecular Formula

C7H3F6N

Molecular Weight

215.10 g/mol

IUPAC Name

2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3F6N/c8-4-1-3(7(11,12)13)2-14-5(4)6(9)10/h1-2,6H

InChI Key

OHKHDIMMDZCJSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C(F)F)C(F)(F)F

Origin of Product

United States

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